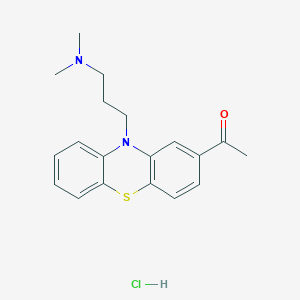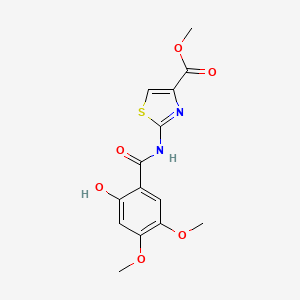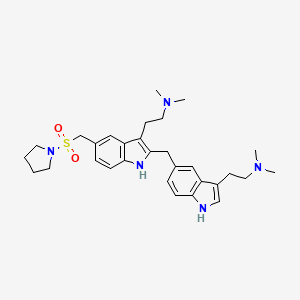
ベンゾカイン・アセチルサリチルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Benzocaine Acetylsalicylamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its analgesic, anti-inflammatory, and local anesthetic properties.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in chemical synthesis
作用機序
Target of Action
Benzocaine Acetylsalicylamide, also known as Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate, is a compound that primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .
Mode of Action
Benzocaine, a component of Benzocaine Acetylsalicylamide, acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses .
Biochemical Pathways
The action of Benzocaine Acetylsalicylamide affects the neuronal signaling pathways . By blocking sodium channels, it inhibits the propagation of action potentials along the nerves. This leads to a decrease in neuronal signaling, which can provide temporary relief from pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations .
Pharmacokinetics
The pharmacokinetics of Benzocaine Acetylsalicylamide involves its absorption, distribution, metabolism, and excretion (ADME). For salicylates, a class of drugs to which acetylsalicylamide belongs, absorption is known to be rapid and dependent on the formulation and rate of gastric emptying . Salicylates are also known to be metabolized in the liver and excreted renally .
Result of Action
The result of Benzocaine Acetylsalicylamide’s action at the molecular and cellular level is the inhibition of nerve impulse transmission . This leads to a decrease in sensation in the area where the compound is applied, providing temporary relief from pain and itching .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of Benzocaine Acetylsalicylamide. For instance, the rate of absorption of salicylates can be influenced by the pH of the stomach . .
生化学分析
Biochemical Properties
Benzocaine Acetylsalicylamide interacts with various biomolecules in biochemical reactions. For instance, benzocaine, a precursor of Benzocaine Acetylsalicylamide, has been found to interact with bacterial voltage-gated sodium channels . It binds to the protein at two likely sites in the pore characterized by nonspecific, hydrophobic interactions .
Cellular Effects
The effects of Benzocaine Acetylsalicylamide on cells are largely derived from its parent compound, benzocaine. Benzocaine acts by preventing the transmission of impulses along nerve fibers and at nerve endings, thereby providing local anesthesia . It is also used to control electrical excitability in cells as a treatment for epileptic seizures and cardiac arrhythmia .
Molecular Mechanism
Studies on benzocaine suggest that it binds to the protein of bacterial voltage-gated sodium channels at two likely sites in the pore . These binding interactions lead to the inhibition of nerve impulse transmission, providing the anesthetic effect .
Temporal Effects in Laboratory Settings
Studies on benzocaine have shown that it can be transformed into an azo compound, which produces a resonance effect, generating a strong response for indirect quantitative analysis of benzocaine .
Dosage Effects in Animal Models
Benzocaine, a related compound, is used in various dosages to provide short-term control of pain .
Metabolic Pathways
Benzocaine is known to be metabolized into para-aminobenzoic acid (PABA), a process that could potentially be enhanced by supramolecular encapsulation .
Transport and Distribution
Benzocaine is known to pass through fenestrations into the lipid with only small energy barriers, suggesting a potential route for the transport of Benzocaine Acetylsalicylamide .
Subcellular Localization
Studies on related compounds suggest that they can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzocaine Acetylsalicylamide typically involves the acylation of benzocaine with acetylsalicylamide. The process can be summarized in the following steps:
Acylation: Benzocaine is reacted with acetylsalicylamide in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, under acidic or basic conditions.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of Benzocaine Acetylsalicylamide follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods have been developed to optimize reaction times and improve yield and selectivity. These methods involve the reduction and esterification of p-nitrobenzoic acid in a continuous flow system, achieving high conversion and selectivity .
化学反応の分析
Types of Reactions
Benzocaine Acetylsalicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or other reduced derivatives .
類似化合物との比較
Similar Compounds
Procaine: Another local anesthetic with a similar structure to benzocaine.
Tetracaine: A more potent local anesthetic used in ophthalmology and spinal anesthesia.
Butamben: A local anesthetic used for surface anesthesia.
Declopramide: A compound with similar analgesic properties.
Metoclopramide: A medication used for nausea and gastroparesis.
Uniqueness
Benzocaine Acetylsalicylamide is unique due to its combined properties of local anesthesia and analgesia. This dual action makes it a valuable compound for applications requiring both pain relief and local numbness. Its ability to undergo various chemical reactions also allows for the synthesis of a wide range of derivatives with potential therapeutic applications .
特性
IUPAC Name |
ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-3-23-18(22)13-8-10-14(11-9-13)19-17(21)15-6-4-5-7-16(15)24-12(2)20/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORGJEPJJCAMHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)

